3-acetyl-7-methoxy-2H-chromen-2-one

Catalog No.
S607792
CAS No.
64267-19-2
M.F
C12H10O4
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-acetyl-7-methoxy-2H-chromen-2-one

CAS Number

64267-19-2

Product Name

3-acetyl-7-methoxy-2H-chromen-2-one

IUPAC Name

3-acetyl-7-methoxychromen-2-one

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C12H10O4/c1-7(13)10-5-8-3-4-9(15-2)6-11(8)16-12(10)14/h3-6H,1-2H3

InChI Key

HJRFKKRMCGZIOA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O

Synonyms

3-acetyl-7-methoxycoumarin

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O

Synthesis:

3-acetyl-7-methoxy-2H-chromen-2-one, also known as 7-methoxy-3-acetylcoumarin, can be synthesized through various methods. One common approach involves the Pechmann condensation of phloroglucinol with methoxyacetic acid in the presence of concentrated sulfuric acid []. Other reported methods include cyclization of 2-hydroxy-3-(3-methoxy-4-hydroxyphenyl)propanoic acid and Claisen-Condensation of 2-hydroxy-4-methoxybenzaldehyde with acetoacetic acid [, ].

Biological Activity:

Studies have explored the potential biological activities of 3-acetyl-7-methoxy-2H-chromen-2-one, with some promising results. It has been shown to exhibit:

  • Antioxidant activity: The compound scavenged free radicals and inhibited lipid peroxidation in in vitro studies, suggesting potential antioxidant properties [].
  • Antimicrobial activity: Studies have reported antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans [, ].
  • Enzyme inhibitory activity: The compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases like Alzheimer's disease [].

3-Acetyl-7-methoxy-2H-chromen-2-one is a chemical compound that belongs to the coumarin family, which is characterized by a benzopyranone structure. This compound has a molecular formula of C12H10O4C_{12}H_{10}O_{4} and a molecular weight of approximately 218.21 g/mol. The presence of both acetyl and methoxy groups contributes to its unique chemical properties and biological activities. Coumarins, including this compound, are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their ability to interact with various biological systems and their potential as bioactive agents .

  • Oxidation: This compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.
  • Reduction: The acetyl group can be reduced to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Electrophiles for Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

3-Acetyl-7-methoxy-2H-chromen-2-one exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
  • Antimicrobial Activity: Studies indicate that this compound possesses antibacterial and antifungal properties, making it useful in developing new antimicrobial agents.
  • Anti-inflammatory Effects: It may inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

The synthesis of 3-acetyl-7-methoxy-2H-chromen-2-one can be achieved through various methods:

  • Conventional Synthesis: This typically involves the reaction of 7-methoxy-coumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid under reflux conditions.
  • Solid-phase Synthesis: A more environmentally friendly approach involves solid-phase methods that utilize salicylaldehyde and ethyl acetate derivatives under specific conditions to yield the desired coumarin derivative efficiently .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, making this method advantageous for large-scale production .

3-Acetyl-7-methoxy-2H-chromen-2-one has numerous applications across various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in anti-inflammatory and antimicrobial therapies.
  • Agriculture: Used as a natural pesticide due to its antifungal properties.
  • Materials Science: Employed in synthesizing fluorescent materials and dyes due to its unique structural features .

Research into the interactions of 3-acetyl-7-methoxy-2H-chromen-2-one with biological systems has revealed insights into its mechanism of action:

  • Protein Binding Studies: It interacts with various proteins, influencing enzymatic activities and cellular pathways.
  • Cellular Uptake Mechanisms: Investigations into how this compound is absorbed by cells can inform its efficacy as a therapeutic agent .

3-Acetyl-7-methoxy-2H-chromen-2-one can be compared with several related coumarin derivatives. Here are some notable examples:

Compound NameStructural DifferencesUnique Properties
3-Bromoacetyl-6-methoxy-2H-chromen-2-oneContains bromine instead of hydrogenDifferent reactivity due to bromine's electrophilic nature
6-Methoxy-2H-chromen-2-oneLacks the acetyl groupExhibits different biological activities
3-AcetylcoumarinLacks the methoxy groupAffects solubility and interaction with biological targets
3-Acetyl-6,7-dichloro-2H-chromen-2-oneContains dichloro substituentsAlters biological activity compared to mono-substituted derivatives

These comparisons highlight the unique characteristics of 3-acetyl-7-methoxy-2H-chromen-2-one, particularly its balance between stability and reactivity, making it valuable for further research and application in various scientific fields .

XLogP3

1.8

Wikipedia

3-acetyl-7-methoxy-1-benzopyran-2-one

Dates

Modify: 2023-08-15

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